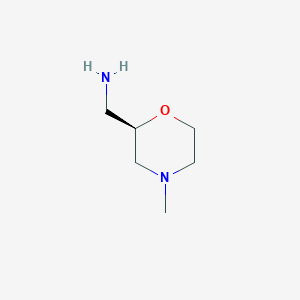

(R)-(4-Methylmorpholin-2-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methenamine, also known as hexamine or Urotropin, is a heterocyclic organic compound with the formula (CH2)6N4. This white crystalline compound is highly soluble in water and polar organic solvents. It has a cage-like structure similar to adamantane .

Synthesis Analysis

Methenamine was discovered by Aleksandr Butlerov in 1859. It is prepared industrially by combining formaldehyde and ammonia .Molecular Structure Analysis

The molecule has a tetrahedral cage-like structure, similar to adamantane. Four vertices are occupied by nitrogen atoms, which are linked by methylene groups .Physical and Chemical Properties Analysis

Methenamine is a white crystalline solid with a fishy, ammonia-like odor. It has a density of 1.33 g/cm3 (at 20 °C) and a melting point of 280 °C .Aplicaciones Científicas De Investigación

Catalysis and Material Science

One area of application is in the development of new palladium (Pd)II and platinum (Pt)II complexes, which have shown promise in anticancer activity. These complexes, derived from Schiff base ligands including (R)-(4-Methylmorpholin-2-yl)methanamine analogs, have demonstrated strong DNA-binding affinity and significant cytotoxic activity against various human cancerous cell lines. Further studies are needed to fully understand their selective toxicity and mechanism of action (Mbugua et al., 2020).

Biochemical Applications

Another research avenue explores novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists. These compounds have been identified as potential antidepressants due to their ability to preferentially stimulate ERK1/2 phosphorylation, showing robust antidepressant-like activity in animal models. This underscores the compound's relevance in designing new treatments for depression with possibly fewer side effects (Sniecikowska et al., 2019).

Energy and Environment

Research also extends to the environmental and energy sectors, particularly in biodiesel production and carbon dioxide methanation. The ionic liquid 4-allyl-4-methylmorpholin-4-ium bromine, similar in structure to this compound, has been used as a catalyst in biodiesel production, achieving high yields under microwave-assisted conditions. This process is noted for its energy efficiency and potential for sustainable fuel production (Lin et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(2R)-4-methylmorpholin-2-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-8-2-3-9-6(4-7)5-8/h6H,2-5,7H2,1H3/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBFKNVNVLNAJQ-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCO[C@@H](C1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2868669.png)

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline](/img/structure/B2868671.png)

![(2,5-Dimethylfuran-3-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2868673.png)

![(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid hydrate](/img/structure/B2868676.png)

![4-(4-(Trifluoromethoxy)phenyl)-1-(2-(2,3,6-triazino[5,4-B]indol-3-ylthio)acetyl)thiosemicarbazide](/img/structure/B2868679.png)

![ethyl 2-[7-((2E)but-2-enyl)-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purinyl]acetate](/img/structure/B2868684.png)

![2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide](/img/structure/B2868685.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2868688.png)

![[3-(Trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B2868690.png)